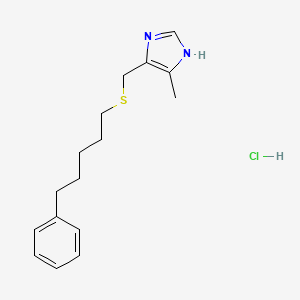
1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride typically involves the reaction of 4-methyl-5-(((5-phenylpentyl)thio)methyl)-1H-imidazole with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-
- 1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, sulfate
- 1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, nitrate
Uniqueness
1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Propiedades
Número CAS |
131028-63-2 |
|---|---|
Fórmula molecular |
C16H23ClN2S |
Peso molecular |
310.9 g/mol |
Nombre IUPAC |
5-methyl-4-(5-phenylpentylsulfanylmethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C16H22N2S.ClH/c1-14-16(18-13-17-14)12-19-11-7-3-6-10-15-8-4-2-5-9-15;/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3,(H,17,18);1H |
Clave InChI |
RRGPXCRJWVVWRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)CSCCCCCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















